Product packaging for Quinoline-2,6-dione(Cat. No.:)

Quinoline-2,6-dione

Cat. No.: B12357181
M. Wt: 159.14 g/mol
InChI Key: WEDAUEXURVOSFM-UHFFFAOYSA-N
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Description

Quinoline-2,6-dione is a versatile heterocyclic organic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. Its quinoline core is a common structural motif in numerous biologically active compounds and approved therapeutics, known for its ability to interact with diverse biological targets . Research indicates that quinoline-based compounds demonstrate a broad spectrum of pharmacological activities, including antitumor, antimalarial, antibacterial, and antifungal properties . This makes this compound a highly valuable intermediate for the design and synthesis of novel therapeutic agents. In particular, recent in-silico studies have highlighted the potential of quinoline-dione derivatives as potent inhibitors of Mycobacterium tuberculosis DprE1, a validated target for anti-tuberculosis drug development . Beyond pharmaceuticals, the quinoline structure is integral to the development of organic semiconductors. Its pi-resonance system contributes to notable thermal stability and optical properties, making it a promising building block for advanced electronic materials, such as those used in organic light-emitting diodes (OLEDs) and photovoltaic devices . The compound can be synthesized and functionalized using classical methods such as the Gould-Jacobs cyclization or transition metal-catalyzed reactions, allowing for extensive structural diversification to meet specific research needs . This product, this compound, is provided as a high-purity material to support innovative research in these fields. It is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NO2 B12357181 Quinoline-2,6-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

quinoline-2,6-dione

InChI

InChI=1S/C9H5NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5H

InChI Key

WEDAUEXURVOSFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N=C2C1=CC(=O)C=C2

Origin of Product

United States

Synthetic Methodologies for Quinoline 2,6 Dione and Analogous Systems

Classical Synthetic Routes to Quinolinediones

Traditional methods for constructing the quinoline (B57606) skeleton have been the bedrock of quinoline chemistry for over a century. These routes typically involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring through condensation and cyclization reactions, often under harsh conditions such as high temperatures and strong acids or bases. researchgate.netnih.gov

Condensation reactions are fundamental to the synthesis of the quinoline framework, typically involving the reaction of an aniline (B41778) derivative with a compound containing a 1,3-dicarbonyl moiety or its equivalent. jptcp.compharmaguideline.com These reactions form a key intermediate which subsequently undergoes cyclization.

The Combes synthesis , for example, involves the acid-catalyzed reaction of an aniline with a 1,3-dicarbonyl compound. youtube.com The initial step is the formation of a β-amino enone intermediate via condensation, which then cyclizes upon heating in the presence of a strong acid like sulfuric acid to form the quinoline ring. jptcp.comyoutube.com Similarly, the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline, which can be formed in situ from aldehydes or ketones. jptcp.comiipseries.org

For the specific synthesis of a quinoline-2,6-dione system, a suitably substituted aminobenzoic acid or its derivative could theoretically be condensed with a β-ketoester or a similar 1,3-dicarbonyl compound. The initial condensation would be followed by an intramolecular amide formation and subsequent cyclization to yield the dione (B5365651) structure. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound, provides another pathway. iipseries.org In this case, starting with a 5-substituted isatin could lead to a 6-substituted quinoline-4-carboxylic acid, a potential precursor to a quinoline-dione. iipseries.org

Reaction Type Example Starting Materials Typical Conditions Product Type
Combes SynthesisAniline, 1,3-Diketone (e.g., Acetylacetone)Concentrated H₂SO₄, Heat2,4-Disubstituted Quinoline youtube.comiipseries.org
Doebner-von MillerAniline, α,β-Unsaturated CarbonylStrong Acid (e.g., HCl), Oxidizing AgentSubstituted Quinoline jptcp.comiipseries.org
Pfitzinger ReactionIsatin, Carbonyl CompoundBase (e.g., KOH)Quinoline-4-carboxylic acid iipseries.org

Cyclization is the critical ring-forming step in most quinoline syntheses. In classical routes, this is often an intramolecular reaction driven by heat or acid/base catalysis, leading to the formation of the heterocyclic pyridine ring fused to the benzene core.

The Conrad-Limpach synthesis is a prominent example where anilines react with β-ketoesters. jptcp.compharmaguideline.com Depending on the reaction temperature, this can yield either quinolin-4-ones (at lower temperatures via a Schiff base intermediate) or quinolin-2-ones (at higher temperatures via a β-ketoester anilide). pharmaguideline.com By selecting an aniline with a para-carboxy or related functional group, this methodology could be adapted to generate a precursor for a this compound. For instance, the reaction of 4-aminobenzoic acid with a β-ketoester could theoretically undergo cyclization to form a 6-carboxy-quinolin-2-one derivative.

Another powerful method is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This reaction proceeds via a 6-endo-dig cyclization promoted by various electrophiles (e.g., I₂, Br₂, ICl) to yield 3-functionalized quinolines under mild conditions. nih.gov While not directly producing a dione, this method allows for the introduction of functional groups that could be subsequently oxidized to form the desired keto group at the 2-position.

Named Reaction Key Reactants Key Transformation Resulting Core Structure
Conrad-LimpachAniline, β-KetoesterThermal Cyclization4-Hydroxyquinoline or 2-Quinolone jptcp.compharmaguideline.com
Friedländer Synthesis2-Aminoaryl Aldehyde/Ketone, Active Methylene (B1212753) CompoundAcid or Base Catalyzed CyclocondensationSubstituted Quinoline researchgate.netnih.gov
Electrophilic CyclizationN-(2-Alkynyl)aniline, Electrophile (e.g., I₂)6-endo-dig Cyclization3-Haloquinoline nih.gov

Modern Catalytic Strategies in Quinolinedione Synthesis

Modern synthetic chemistry has introduced a variety of catalytic systems to overcome the limitations of classical methods, such as harsh conditions and limited substrate scope. ias.ac.in These strategies, employing transition metals, organocatalysts, or green chemistry principles, offer milder reaction conditions, higher yields, and improved selectivity.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of C-N and C-C bonds, which are crucial for constructing heterocyclic rings. nih.gov The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming anilines from aryl halides and amines. nih.gov This reaction can be applied intramolecularly to synthesize quinolinones. For example, a suitably designed α-(2-bromobenzyl)malonamide can undergo an enantioselective intramolecular Buchwald-Hartwig reaction to yield a 3,4-dihydroquinolin-2(1H)-one. nih.gov This approach provides a pathway to the quinolone core under relatively mild conditions.

Other transition metals like copper, ruthenium, and iridium have also been employed in quinoline synthesis. ijstr.orgrsc.org Copper catalysts, for instance, can be used for annulation reactions to produce quinoline derivatives. mdpi.com Ruthenium pincer complexes have been reported to catalyze the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols to efficiently produce a wide variety of substituted quinolines. rsc.org

Catalytic System Reaction Type Example Precursors Key Advantage
Palladium (Pd)Buchwald-Hartwig Aminationα-(2-bromobenzyl)malonamideForms C-N bond for cyclization under mild conditions. nih.gov
Copper (Cu)Annulation Reactions2-Aminoacetophenones, DMADAccess to quinoline-2,3-dicarboxylates. nih.gov
Ruthenium (Ru)Dehydrogenative Coupling2-Aminobenzyl alcohol, Secondary alcoholHigh atom economy, forms H₂ and water as by-products. rsc.org
Iridium (Ir)Dehydrogenative Cyclizationo-Aminobenzyl alcohol, KetoneWater-soluble catalyst, avoids self-condensation by-products. ias.ac.in

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the use of potentially toxic or expensive metals. mdpi.com In the context of quinolinedione synthesis, a chiral organocatalyst could be used to control the stereochemistry of a key bond-forming step, leading to a non-racemic product.

For instance, the synthesis of chiral 1,4-dihydroquinolines, which are structural relatives of quinolinediones, can be achieved through asymmetric reactions. nih.gov A chiral phosphoric acid, a type of Brønsted acid organocatalyst, can catalyze the enantioselective synthesis of axially chiral quinazolinones, demonstrating the power of this approach in creating stereocenters in related heterocyclic systems. mdpi.com Similarly, a bifunctional squaramide catalyst, derived from hydroquinine, has been shown to be effective in domino reactions to construct spiro-heterocycles containing a pyrazolinone moiety. rsc.org While direct organocatalytic synthesis of this compound is not widely documented, these examples show the potential for using catalysts like proline, tartaric acid derivatives, or chiral phosphoric acids to induce stereoselectivity in a Michael addition or aldol (B89426) condensation step during the formation of a chiral quinolinedione precursor.

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These approaches are increasingly applied to the synthesis of quinolines and their derivatives to improve sustainability. bohrium.com

Microwave-assisted synthesis has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing yields. researchgate.netresearchgate.net The Friedländer condensation, for example, can be efficiently carried out under microwave irradiation in solvent-free conditions or using green solvents like water. researchgate.netresearchgate.net

Solvent-free reactions , or those conducted in environmentally benign solvents like water or ethanol (B145695), minimize volatile organic compound (VOC) emissions. bohrium.com The synthesis of pyrimido[4,5-b]quinoline-diones has been achieved by heating reactants in water with a catalytic amount of DABCO, with microwave heating further reducing the reaction time to just 30 seconds. nih.gov

Other green techniques include ultrasound irradiation , which can promote reactions through acoustic cavitation, and photocatalysis , which uses light to drive chemical transformations. researchgate.netrsc.org Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols using an organic dye like anthraquinone (B42736) as a photocatalyst represents a modern, green route to quinolines. organic-chemistry.org

Green Technique Principle Advantages Example Application
Microwave IrradiationRapid heating through dielectric polarizationReduced reaction times, higher yields, fewer side products. researchgate.netFriedländer condensation, synthesis of pyrimido[4,5-b]quinoline-diones. researchgate.netnih.gov
Solvent-Free/WaterReduces or eliminates organic solventsMinimized waste, lower environmental impact, simplified work-up. bohrium.comThree-component synthesis of pyrimido[4,5-b]quinoline-diones. nih.gov
Ultrasound IrradiationAcoustic cavitation enhances reactivityIncreased reaction rates, improved yields. researchgate.netSynthesis of quinoline based thiazolidinones. researchgate.net
PhotocatalysisUses light to initiate reactionMild conditions (room temp.), sustainable energy source. organic-chemistry.orgOxidative cyclization of 2-aminobenzyl alcohols. organic-chemistry.org

Multicomponent Reactions (MCRs) for Diversified Quinolinedione Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation. nih.govrsc.orgrsc.orgnih.govbeilstein-journals.org While specific MCRs leading directly to this compound are not extensively documented, several MCRs provide access to related quinolinedione systems, which can be precursors or analogs. These reactions are prized for their high atom economy and the ability to generate a wide array of structurally diverse products. rsc.org

For instance, a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid, known as the Doebner reaction, is a classic method for synthesizing quinoline-4-carboxylic acids. fly-chem.com Modifications of this and other classical quinoline syntheses, such as the Combes, Conrad-Limpach, and Pfitzinger reactions, can potentially be adapted to produce quinolinedione scaffolds by using appropriately substituted starting materials. fly-chem.compharmaguideline.com

The synthesis of pyrimido[4,5-b]quinoline-diones has been successfully achieved through one-pot, three-component reactions. One such approach involves the condensation of 6-aminouracil, an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone. acs.orgnih.govrsc.org These reactions are often catalyzed by entities ranging from basic catalysts like DABCO to environmentally benign options like L-proline or even conducted under catalyst-free mechanochemical conditions. acs.orgrsc.org

Similarly, pyrano[3,2-c]quinoline-diones can be assembled via MCRs. A notable example is the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, various aromatic aldehydes, and malononitrile, which yields 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles. nih.gov These reactions highlight the versatility of MCRs in building fused heterocyclic systems based on the quinoline core.

Derivatization Strategies for this compound Analogs

Once the this compound scaffold or a suitable precursor is obtained, further structural modifications can be introduced through various derivatization strategies. These include functionalization of the existing ring system and the construction of additional fused rings.

Functionalization of the Quinoline-Dione Ring System

The functionalization of the quinoline ring is a key strategy for modulating the biological and physical properties of the molecule. This can involve the introduction of various substituents onto the carbocyclic or heterocyclic rings.

A common precursor for accessing functionalized quinoline-2,6-diones is 6-hydroxy-1H-quinolin-2-one. researchgate.netnih.govresearchgate.netscbt.comsigmaaldrich.com This intermediate can be synthesized through several routes, including a multi-step process starting from 3-chloropropionyl chloride, followed by cyclization, nitration, reduction, diazotization, and hydrolysis, with a total yield of 67.7%. researchgate.net The hydroxyl group at the 6-position can then be oxidized to the corresponding ketone, yielding the this compound.

Furthermore, direct C-H functionalization has become a powerful method for introducing substituents onto the quinoline ring with high regioselectivity, often facilitated by transition metal catalysis. nih.gov While specific examples starting from this compound are scarce, the principles can be applied to its synthesis and derivatization. For instance, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) provides a route to 3-halo-substituted quinolines. nih.gov

The table below summarizes some examples of functionalized quinoline derivatives and their synthetic approaches.

Compound NameSynthetic ApproachReference
6-Hydroxy-3,4-dihydro-1H-quinolin-2-oneMulti-step synthesis from 3-chloropropionyl chloride researchgate.net
6-Hydroxy-2(1H)-quinolin-2-oneSynthesis in an ionic liquid, [Bmim]AlCl4 researchgate.net
3-Halogenated quinolinesElectrophilic cyclization of N-(2-alkynyl)anilines nih.gov
2-Aryl-4-quinolinecarboxylates[2 + 1 + 3] cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds organic-chemistry.org
2-Substituted quinolinesOn-water synthesis from 2-aminochalcone derivatives catalyzed by benzylamine organic-chemistry.org

Annulation Reactions to Form Fused Quinolinedione Systems

Annulation reactions provide a pathway to extend the this compound scaffold by building additional rings, leading to complex polycyclic systems with potentially enhanced biological activities. Examples include the formation of pyrano-, pyrimido-, and furo-fused quinolinediones.

Pyranoquinolines: The synthesis of pyrano[3,2-c]quinolones can be achieved through acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. nih.govrsc.org These reactions can proceed through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. Another route involves a one-pot cyclocondensation of 2-phenyl-N-allyl-indole-3-carbaldehydes, active methylenes, and 4-hydroxy-1-substituted quinolin-2(1H)-one, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF). researchgate.net

Pyrimidoquinolines: Fused pyrimido[4,5-b]quinolinediones can be synthesized via multicomponent reactions, as mentioned earlier. acs.orgnih.govrsc.orgnih.gov For example, a three-component reaction of 2,6-diamino-pyrimidin-4(1H)-one, aromatic aldehydes, and 1,3-cyclohexanedione (B196179) in the presence of ZrO2 nanoparticles yields 2-amino-5-aryl-pyrimido[4,5-b]quinoline-4,6(1H,5H,7H,10H)-diones in excellent yields. nih.gov Another approach involves the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride, catalyzed by t-BuOK, to produce 2-amino-3H-pyrimido[4,5-b]quinolin-4(3H)-ones. nih.gov

Naphthofuroquinolines and other Furoquinolines: The synthesis of furo[3,2-c]quinolones can also be accomplished through tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, proceeding via a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure. nih.gov The synthesis of furo[3,4-b]quinolinediones has also been reported. researchgate.net While direct synthesis of naphthofuroquinolines from this compound is not explicitly detailed, the construction of such tetracyclic systems often involves multi-step sequences or cascade reactions. nih.gov

The following table provides examples of fused quinolinedione systems and their synthetic methods.

Fused SystemSynthetic MethodStarting MaterialsReference
Pyrano[3,2-c]quinolonesAcid-catalyzed tandem reaction4-Hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols nih.govrsc.org
Pyrano[3,2-c]quinolonesOne-pot cyclocondensation2-Phenyl-N-allyl-indole-3-carbaldehydes, active methylenes, 4-hydroxy-1-substituted quinolin-2(1H)-one researchgate.net
Pyrimido[4,5-b]quinolinedionesThree-component reaction2,6-Diamino-pyrimidin-4(1H)-one, aromatic aldehydes, 1,3-cyclohexanedione nih.gov
Pyrimido[4,5-b]quinolinedionesCyclization2-Chloroquinoline-3-carbonitriles, guanidine hydrochloride nih.gov
Furo[3,2-c]quinolonesAcid-catalyzed tandem reaction4-Hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols nih.gov

Advanced Spectroscopic and Analytical Characterization of Quinoline 2,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like Quinoline-2,6-dione, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would be essential for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the heterocyclic and carbocyclic rings, as well as the N-H proton of the lactam group.

The key features would include:

N-H Proton: A broad singlet is expected for the amide proton (N1-H), likely appearing significantly downfield (δ 10.0–12.0 ppm), a characteristic feature for protons involved in hydrogen bonding and influenced by the amide functionality. chemicalbook.com In some quinoline-amide derivatives, this NH signal has been observed in the δ 11.15–10.33 ppm range. chemicalbook.com

Aromatic/Vinylic Protons: The protons on the pyridine (B92270) ring (H3, H4) would appear as doublets, with their chemical shifts influenced by the adjacent carbonyl group. The H3 and H4 protons would likely show a characteristic AB quartet system. Protons on the carbocyclic ring (H5, H7, H8) would exhibit chemical shifts and coupling patterns dependent on the precise tautomeric form and substitution. For instance, in related quinoline (B57606) structures, protons at positions 5, 7, and 8 are often found in the δ 7.8–8.0 ppm region. chemicalbook.com

Aliphatic Protons: In a partially or fully saturated derivative like a hexahydroquinoline-dione, the spectrum would be dominated by aliphatic protons. For example, in 5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives, complex multiplets for the methylene (B1212753) protons (CH₂) at positions 6, 7, and 8 typically appear in the δ 2.0-3.0 ppm range. nih.govaph-hsps.hu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1H,7H-Quinoline-2,6-dione This table is predictive and based on data from analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N1-H10.0 - 12.0Broad SingletExchangeable with D₂O; shift is concentration and solvent dependent.
H47.5 - 7.9DoubletCoupled to H3.
H36.5 - 6.9DoubletCoupled to H4.
H56.2 - 6.6DoubletVinylic proton adjacent to a carbonyl.
H7~2.8 - 3.2MultipletAliphatic protons adjacent to a carbonyl.
H8~2.4 - 2.8MultipletAliphatic protons.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information on the carbon framework, especially the chemical environment of the carbonyl carbons.

Key expected signals include:

Carbonyl Carbons (C=O): Two distinct signals for the carbonyl carbons are anticipated. The lactam carbonyl (C2) is expected to resonate around δ 160-165 ppm. The ketone carbonyl (C6) in the non-aromatic ring would likely appear further downfield, in the range of δ 190-200 ppm, as seen in related 5-oxo-hexahydroquinoline derivatives where this peak is observed near δ 194-197 ppm. nih.gov

Aromatic/Vinylic Carbons: Carbons of the pyridine ring (C3, C4, C4a, C8a) and the vinylic carbon C5 would appear in the δ 100-150 ppm region. The chemical shifts would be heavily influenced by the nitrogen atom and the carbonyl groups. In various quinoline derivatives, carbons of the heterocyclic ring typically resonate within this range. researchgate.nettsijournals.comnih.gov

Aliphatic Carbons: For a partially saturated dione (B5365651), the aliphatic carbons (C7, C8) would show signals in the upfield region of the spectrum, typically between δ 20-40 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H,7H-Quinoline-2,6-dione and Related Compounds This table is predictive and includes comparative data from analogous structures.

Carbon AssignmentPredicted Shift (δ, ppm) for this compoundObserved Shift (δ, ppm) in a 5-Oxo-hexahydroquinoline Derivative nih.gov
C2 (Amide C=O)160 - 165164.6 - 167.7 (Amide)
C6 (Ketone C=O)190 - 200194.1 - 197.4 (Ketone)
C3120 - 125107.6 - 109.5
C4138 - 142146.7 - 148.0
C4a135 - 140108.6 - 113.8
C5125 - 130-
C735 - 4036.0 - 37.7
C820 - 2521.2 - 26.8
C8a145 - 150151.8 - 153.3

Nitrogen Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom. For this compound, the key signal would be from the lactam nitrogen. The chemical shift of nitrogen in a lactam (amide) ring is distinct from that in an aromatic pyridine-like environment. For comparison, the nitrogen in quinoline itself resonates at approximately -70 ppm (relative to CH₃NO₂), whereas the nitrogen in a lactam or amide environment is expected to be found significantly further downfield, typically in the range of -250 to -270 ppm. This large difference in chemical shift would be a definitive indicator of the quinolin-2-one structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be expected between H3 and H4, and among the aliphatic protons H7 and H8. This technique is fundamental for tracing the proton network within each ring system. mdpi.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, the signal for H3 in the ¹H spectrum would correlate with C3 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps connect different spin systems and identify quaternary (non-protonated) carbons. nih.gov For this compound, critical HMBC correlations would include:

The N-H proton to the carbonyl carbons C2 and C8a.

H4 to the carbonyl carbon C2 and the quaternary carbon C4a.

H5 to the carbonyl carbon C6 and quaternary carbon C4a.

Aliphatic protons at H7 to the ketone C6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides definitive information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by absorptions from its two distinct carbonyl groups and the N-H bond.

Characteristic Absorption Bands and Functional Group Identification

N-H Stretching: A prominent, and often broad, absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam group. In related hexahydroquinoline derivatives, this N-H stretching band appears around 3300 cm⁻¹. aph-hsps.huresearchgate.net

C-H Stretching: Aromatic/vinylic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. nih.gov

Carbonyl (C=O) Stretching: This is the most diagnostic region. Two distinct, strong C=O absorption bands are predicted:

Lactam C=O: The cyclic amide (lactam) carbonyl at C2 is expected to absorb at a frequency of approximately 1660-1690 cm⁻¹.

Ketone C=O: The α,β-unsaturated ketone carbonyl at C6 would likely absorb at a slightly lower frequency, around 1640-1670 cm⁻¹. In various quinoline derivatives containing carbonyl groups, these bands are typically observed between 1600 cm⁻¹ and 1715 cm⁻¹. nih.govnih.govmdpi.com The presence of two separate peaks in this region would be strong evidence for the dione structure.

C=C and C=N Stretching: Vibrations from the C=C and C=N bonds within the quinoline ring system are expected in the 1450-1620 cm⁻¹ region. These bands are characteristic of the aromatic and vinylic systems within the molecule. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic/vinylic protons typically give rise to strong absorptions in the 750-900 cm⁻¹ region, which can be indicative of the substitution pattern. astrochem.org

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound This table is predictive and based on data from analogous structures.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Lactam)3200 - 3400Medium-Strong, Broad
C-H Stretch (Aromatic/Vinylic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Lactam)1660 - 1690Strong
C=O Stretch (Ketone)1640 - 1670Strong
C=C/C=N Stretch (Ring)1450 - 1620Medium-Strong

Vibrational Assignments and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the conformational structure of quinoline derivatives. The analysis of vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of observed spectral bands. researchgate.netnih.govnih.gov

For quinoline derivatives, theoretical calculations are performed to model the geometry, frequency, and intensity of the vibrational bands. nih.gov Methods like the B3LYP functional with a 6-31G* or 6-311+G(**) basis set are commonly used. researchgate.netnih.gov The calculated frequencies are often scaled to achieve better agreement with experimental values. researchgate.net The complete assignment of vibrational modes is performed based on the Potential Energy Distribution (PED). iosrjournals.org

For this compound, key vibrational modes would include the stretching of the carbonyl (C=O) groups, the N-H bond, and the various vibrations of the aromatic rings. The positions of these bands provide insight into the molecule's bonding environment and potential intermolecular interactions, such as hydrogen bonding.

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative and based on data from related compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
C=OStretching1710–1678 nih.gov
N-HStretching3583–3209 nih.gov
Aromatic C=CStretching1579–1526 researchgate.netnih.gov
Aromatic C-HStretching~3100–3000 nih.gov
C-NStretching~1483 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and for studying its fragmentation patterns, which provides crucial information for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for the analysis of quinoline derivatives, providing highly accurate mass measurements that allow for the determination of a compound's elemental formula. nih.gov Techniques like Time-of-Flight (TOF) MS can yield molecular ions with mass errors below 5 mDa, which is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.govresearchgate.net

For this compound (C₉H₇NO₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass to the theoretically calculated mass. This high level of accuracy helps to unambiguously identify the compound in complex mixtures. researchgate.net

Table 2: Theoretical Mass Data for this compound

FormulaSpeciesMass TypeCalculated Mass (Da)
C₉H₇NO₂[M]Monoisotopic161.04768
C₉H₈NO₂⁺[M+H]⁺Monoisotopic162.05500

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique well-suited for the analysis of thermally stable compounds with low to medium polarity, such as many quinoline derivatives. nih.govwikipedia.org It is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov The process typically involves vaporizing the sample with heated gas and then initiating ion-molecule reactions using a corona discharge. wikipedia.org

For quinoline compounds, the most common mode of ionization in APCI is protonation, leading to the formation of a prominent protonated molecule [M+H]⁺. nih.gov The fragmentation of this ion can then be studied using tandem mass spectrometry (MS/MS) to provide structural details. For instance, the fragmentation of the quinoline ring system is often observed, providing confirmation of the core structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

Absorption and Emission Spectra Analysis

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with the aromatic quinoline ring system and the carbonyl groups. The quinoline ring itself exhibits strong absorption in the UV region. For example, its tautomer, 2-hydroxyquinoline, can be determined spectrophotometrically. nih.gov The presence of carbonyl groups (dione structure) and the hydroxyl groups in its tautomeric dihydroxy form will influence the position and intensity of these absorption bands.

Studies on related benzoquinones show characteristic absorption bands that change upon reduction of the quinone, indicating the sensitivity of the spectrum to the electronic state of the molecule. researchgate.net The absorption spectra of quinoline derivatives are influenced by substituents and the solvent used, which can shift the absorption maxima (λ_max). researchgate.net For example, a study on various quinoline derivatives showed absorption maxima in the range of 250-400 nm. researchgate.net

Table 3: Illustrative UV-Vis Absorption Maxima for Related Structures

Compound/ClassSolventλ_max (nm)Reference
QuinolineVarious~275, 313 nih.gov
2-HydroxyquinolineVarious~270, 326 nih.gov
2,6-Dimethoxy-1,4-benzoquinoneAqueous289, 392 researchgate.net
8-Hydroxyquinoline (B1678124)Various~250, 310 nist.gov

Dispersion Parameters from Single Oscillator Models

The optical properties of a material, specifically the dispersion of its refractive index (n), can be analyzed using the Wemple-DiDomenico single oscillator model. researchgate.networldresearchlibrary.orgiaea.org This model is particularly useful for understanding the relationship between electronic structure and optical constants in the region of transparency below the fundamental absorption edge.

The model describes the refractive index (n) as a function of photon energy (hν) according to the following equation:

n²(hν) = 1 + (E₀ * E_d) / (E₀² - (hν)²)

Where:

E₀ is the single-oscillator energy, which represents an average energy gap for electronic transitions.

E_d is the dispersion energy, which is a measure of the strength of interband optical transitions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the molecular structure of novel compounds. For derivatives of the this compound scaffold, SCXRD analysis has been instrumental in confirming their synthesized structures and understanding their conformational features.

Detailed crystallographic studies have been performed on several related quinoline derivatives. For instance, the crystal structure of a novel quinoline dicarbamic acid derivative, with the empirical formula (C₁₈H₂₁N₃O₇), was determined using single-crystal X-ray diffraction. This analysis revealed that the compound crystallizes in the monoclinic system with the P2₁/c space group chemmethod.com. The stability of its crystal structure is maintained by C-H···O hydrogen bonds and van der Waals interactions chemmethod.com.

In another study, the structures of methylated derivatives of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate were confirmed by X-ray analysis. This included S-methylation, O-methylation, and N-methylation products, providing conclusive evidence of the reaction's regioselectivity mdpi.comnih.gov. For example, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, and methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate have all been characterized using this technique mdpi.comnih.gov.

Furthermore, the X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one and 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione have been carried out helsinki.fi. These studies highlighted the significant role of strong intramolecular hydrogen bonds in their crystal packing helsinki.fi. The crystallographic data for these and other derivatives provide a solid foundation for understanding the solid-state behavior of this class of compounds.

Table 1: Selected Crystallographic Data for Quinoline Derivatives

Compound Name Empirical Formula Crystal System Space Group Reference
(2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid C₁₈H₂₁N₃O₇ Monoclinic P2₁/c chemmethod.com
4-hydroxy-1-methylquinolin-2(1H)-one - - - helsinki.fi
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione - Monoclinic - helsinki.fi
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate - - - mdpi.com
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate - - - mdpi.com

Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

Powder X-ray Diffraction (PXRD) is a valuable tool for the characterization of polycrystalline materials. It is often used for phase identification, purity assessment, and to gain structural information when single crystals are not available.

The PXRD pattern for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline has been reported. The analysis showed that this derivative crystallizes in a monoclinic system with the space group P2(1)/n researchgate.netcambridge.org. The refined unit-cell parameters were determined to be a= 20.795 (8) Å, b = 7.484 (2) Å, c= 10.787 (2) Å and β = 93.96 (2)° researchgate.netcambridge.org.

Similarly, PXRD data have been reported for two N-substituted 3,4-dihydrospiro-2(1H) quinolines: N-(α-Chloroacetyl)-6-methoxy-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)quinoline] (C₁₈H₂₄ClNO₂) and N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline] (C₁₇H₂₁Cl₂NO) cambridge.org. Both compounds were found to be monoclinic with the space group P21/n cambridge.org.

These examples demonstrate the utility of PXRD in characterizing the crystalline nature and obtaining unit cell information for diverse quinoline derivatives.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis, typically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, is a fundamental technique used to determine the elemental composition of a compound. It serves as a crucial verification of the empirical formula of newly synthesized derivatives of this compound.

The structures of numerous newly synthesized quinoline derivatives have been confirmed in part by elemental analysis. For instance, the characterization of novel quinoline-2-carboxamide (B1208818) based chalcone (B49325) derivatives included elemental analysis alongside spectroscopic methods like ¹H-NMR, ¹³C-NMR, and Mass spectrometry sci-hub.se. The results of these analyses are typically compared with the calculated elemental composition for the proposed structure, and a close correlation provides strong evidence for the compound's identity.

In another study, a series of octahydroacridine-1,8-dione derivatives containing a tetrazolo[1,5-a]quinoline (B14009986) moiety were synthesized, and their structures were elucidated based on elemental analysis in conjunction with IR, ¹H NMR, and mass spectral data researchgate.net. Similarly, the synthesis of quinoline-based chiral derivatizing reagents involved characterization using spectroscopic techniques including CHNS analysis researchgate.net.

While specific elemental analysis data for this compound was not found, the consistent application of this technique in the characterization of a wide array of its derivatives underscores its importance in verifying their stoichiometric composition.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. While detailed SEM studies specifically on this compound were not prominently available, the technique has been applied to study the morphology of related quinoline derivatives and their complexes.

In the context of materials science, SEM has been used to study the surface of materials modified with quinoline derivatives. For example, the inhibition performance of hydrazone derivatives of quinoline on mild steel has been investigated using SEM coupled with energy-dispersive X-ray spectroscopy (EDX).

The application of SEM in the broader context of quinoline derivatives suggests its potential for characterizing the particle size, shape, and surface features of this compound and its derivatives, which can be important for understanding their physical properties and behavior in various applications.

Reaction Mechanisms and Reactivity Studies of Quinoline 2,6 Dione Systems

Electrophilic Aromatic Substitution Reactions on Quinolinediones

Electrophilic aromatic substitution (SEAr) on the quinoline (B57606) nucleus is generally understood to occur on the more electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgreddit.com The nitrogen atom withdraws electron density from the heterocyclic ring, deactivating it towards electrophilic attack. reddit.com Consequently, electrophiles preferentially attack the carbocyclic ring, typically at positions 5 and 8, a preference dictated by the superior stability of the resulting cationic intermediate (arenium ion). quimicaorganica.orgreddit.com

In the specific case of quinoline-2,6-dione, the reactivity is further modulated by the presence of two carbonyl groups. The C2-carbonyl is part of the pyridinone system, while the C6-carbonyl imparts quinone-like character to the benzene ring. Both carbonyl groups are electron-withdrawing, which strongly deactivates the entire ring system towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions and Their Pathways

Nucleophilic substitution reactions on quinoline systems typically occur on the electron-deficient pyridine ring, with positions 2 and 4 being the most susceptible to attack. youtube.comuop.edu.pk This reactivity is enhanced by the presence of a good leaving group at these positions. In quinolin-2-one systems, the C4 position is often targeted for nucleophilic substitution.

Studies on 4-chloro-8-methylquinolin-2(1H)-one, a related quinolinone, demonstrate this pathway. The chloro group at position 4 can be displaced by various nucleophiles, including thiols, hydrazine, azides, and amines, to yield a range of 4-substituted quinolin-2-ones. This highlights the viability of SNAr (Nucleophilic Aromatic Substitution) mechanisms at the C4 position. The general pathway involves the attack of the nucleophile to form a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

The pathway can be either SN1 or SN2, depending on the substrate, nucleophile, and reaction conditions. organic-chemistry.orgyoutube.com The SN2 mechanism involves a single transition state where the nucleophile attacks as the leaving group departs, leading to an inversion of configuration if the carbon is chiral. organic-chemistry.orgchemguide.co.uk The SN1 mechanism proceeds through a two-step process involving the formation of a planar carbocation intermediate, which is then attacked by the nucleophile, often resulting in racemization. youtube.comyoutube.com In the context of aromatic systems, the reaction is typically a bimolecular addition-elimination process. libretexts.org

Table 1: Examples of Nucleophilic Substitution on Quinolone Scaffolds
SubstrateNucleophileProductReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine4-Hydrazino-8-methylquinolin-2(1H)-one iust.ac.ir
4-Chloro-8-methylquinolin-2(1H)-oneSodium Azide4-Azido-8-methylquinolin-2(1H)-one iust.ac.ir
QuinolineSodamide (NaNH₂)2-Aminoquinoline uop.edu.pk
QuinolinePotassium Hydroxide (KOH)2-Hydroxyquinoline (Quinolin-2-one) uop.edu.pk

Rearrangement Reactions Involving Quinolinedione Intermediates

Rearrangement reactions are fundamental processes in organic chemistry where the carbon skeleton of a molecule is restructured, often leading to a more stable isomer. wiley-vch.debyjus.com Several types of rearrangements have been observed in systems related to quinolinediones.

One significant transformation is the quinol–enedione rearrangement, which provides a synthetic route to 2-cyclohexene-1,4-diones from para-quinol substrates. nih.gov This Brønsted acid-mediated reaction has been optimized and its scope investigated for various quinol derivatives. nih.gov The mechanism involves the migration of an aryl or alkyl group, and the reaction time and yield can be influenced by the electronic properties of the migrating group. nih.gov This type of rearrangement is crucial for accessing the enedione functionality present in this compound.

Another relevant transformation is the photoinduced Hofmann-Martius rearrangement observed in certain quinoline-protected dialkylanilines. nih.gov Upon photoexcitation, heterolytic cleavage of a C-N bond occurs, generating a quinoline cation and an aniline (B41778) species. nih.gov These intermediates can then recombine in an unconventional, highly regioselective manner to yield rearranged ortho-substituted anilines. nih.gov Time-resolved spectroscopy has been used to directly characterize the short-lived intermediates in this process, elucidating a detailed photodynamic mechanism. nih.gov

Furthermore, rearrangements of N-lithiated 1,2-dihydroquinolines have been reported. rsc.org When N-acylated derivatives of these compounds are treated with organolithium reagents, they can undergo rearrangement to form tertiary carbinols. rsc.org These reactions showcase the diverse rearrangement pathways available to quinoline scaffolds, which can be exploited for the synthesis of complex molecular architectures.

Cycloaddition Reactions in the Context of Quinolinedione Chemistry

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic molecules from unsaturated precursors. nih.govwikipedia.org In the context of quinoline chemistry, these reactions provide access to complex, three-dimensional architectures from planar aromatic starting materials. nih.govnih.gov

The quinoline system can participate in cycloadditions in several ways. Photochemical dearomative cycloaddition has been developed as a strategy to generate molecular complexity. nih.gov For instance, the energy-transfer mediated [4+2] intermolecular cycloaddition between bicyclic azaarenes like quinoline and various alkenes proceeds with high regio- and diastereoselectivity. nih.gov This process converts the flat aromatic system into a valuable three-dimensional structure. nih.gov The mechanism of these photochemical cycloadditions often involves a stepwise radical process. nih.gov

Quinolinone derivatives can also participate in Diels-Alder reactions. An acid-catalyzed dehydration of a quinolinone allylic alcohol can generate a diene in situ. rsc.org This diene can then undergo a concomitant Diels-Alder cycloaddition, leading to complex polycyclic products containing both quinolin-2-one and quinolin-4-one rings. rsc.org The mechanistic pathways for these transformations have been studied and are considered relevant to the biosynthesis of dimeric quinoline alkaloids. rsc.org

The enedione moiety within the this compound structure makes it an excellent dienophile for Diels-Alder reactions. Enediones are electron-deficient and readily react with electron-rich dienes. For example, the reaction of a simple enedione with cyclopentadiene (B3395910) can proceed at room temperature to give the endo-adduct in high yield. nih.gov This reactivity can be harnessed to build complex fused and spirocyclic ring systems. nih.gov

Table 2: Types of Cycloaddition Reactions in Quinoline Chemistry
Reaction TypeReactantsKey FeaturesReference
Photochemical [4+2] CycloadditionQuinoline + AlkeneEnergy-transfer mediated; highly regio- and diastereoselective. nih.gov
Diels-Alder ReactionQuinolinone-derived diene + DienophileAcid-catalyzed, forms polycyclic quinolinone structures. rsc.org
Diels-Alder ReactionEnedione (as in this compound) + DieneEnedione acts as an efficient dienophile; forms fused-ring systems. nih.gov
[4+2] CycloadditionSchiff base (diene) + Styrene (dienophile)Intermolecular reaction to form the quinoline ring system. combichemistry.com

Investigation of Catalytic Reaction Mechanisms (e.g., Palladium-Catalyzed Processes, Tartaric Acid Catalysis)

Catalytic methods are indispensable for the synthesis and functionalization of quinoline and quinolone frameworks, offering efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Processes: Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the chemistry of quinolones. nih.gov These reactions tolerate a wide range of functional groups and enable the construction of complex molecules. nih.gov Key palladium-catalyzed reactions for quinolone synthesis include the Heck, Suzuki, and Sonogashira couplings.

The general catalytic cycle for a Suzuki cross-coupling reaction, which forms a C-C bond, involves three main steps:

Oxidative Addition: The organic halide (R¹-X) adds to the Pd(0) catalyst to form a Pd(II) complex. mdpi.com

Transmetalation: The organic boronate (R²-BY₂) transfers its organic group to the palladium complex, displacing the halide. mdpi.com

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst. mdpi.com

Similarly, the Mizoroki-Heck reaction provides a method for C-H alkenylation, offering a pathway to functionalized quinolines without pre-functionalized starting materials. rsc.org Cascade reactions catalyzed by palladium have also been developed, allowing for the de novo assembly of the quinoline core from acyclic precursors like 1,3-butadiynamides in a single transformation. mdpi.com

Tartaric Acid Catalysis: Tartaric acid has emerged as a natural, inexpensive, and biodegradable organocatalyst for various organic transformations. researchgate.netresearchgate.net It functions as a Brønsted acid catalyst, protonating substrates to enhance their reactivity. informahealthcare.com With a pKa of about 2.9, it is effective for catalyzing reactions such as the one-pot synthesis of functionalized piperidines and 1,2,4-triazolidine-3-thiones, often in green solvents like water. researchgate.netinformahealthcare.com

The general mechanism for tartaric acid catalysis involves the protonation of a reactant, typically a carbonyl group or an imine, which makes it more electrophilic and susceptible to nucleophilic attack. This approach is advantageous due to its operational simplicity, mild conditions, and environmentally friendly nature. While specific applications to this compound are not extensively documented, tartaric acid's role as a catalyst in condensation reactions makes it a potential candidate for syntheses involving the quinoline framework. researchgate.netinformahealthcare.com Additionally, tartaric acid and its complexes can participate in redox reactions, such as the iron-catalyzed autoxidation, where it plays a role in the activation of oxygen and the stabilization of catalytic intermediates. nih.gov

Reactivity of Specific Functional Groups within Quinolinedione Structures

The chemical behavior of this compound is dictated by the distinct reactivity of its constituent functional groups. solubilityofthings.compressbooks.pub The interaction between the pyridinone ring, the quinone system, and the amide functionality creates a unique electronic landscape.

Carbonyl Groups (C=O): The two carbonyl groups at positions 2 and 6 are the primary sites of electrophilicity. solubilityofthings.com The C6-carbonyl, as part of an α,β-unsaturated system, is susceptible to 1,4-conjugate addition (Michael addition) by soft nucleophiles. The C2-carbonyl is part of a lactam (a cyclic amide) and is generally less reactive towards nucleophiles than a ketone but can still undergo attack under forcing conditions.

Enone System: The C5-C8 portion of the benzene ring, together with the C6-carbonyl, forms an enone system. This moiety is a key reactive site. It can act as a dienophile in Diels-Alder reactions due to its electron-deficient nature. nih.gov It is also a classic Michael acceptor, allowing for the addition of nucleophiles at the C5 position.

Lactam (Amide) Functionality: The N-H proton of the pyridinone ring is weakly acidic and can be deprotonated by a strong base. The resulting anion can then be alkylated or acylated. The amide C-N bond is robust but can be cleaved under strong hydrolytic conditions (acidic or basic).

Aromatic Rings: As discussed, the benzene ring is heavily deactivated towards electrophilic substitution but can participate in nucleophilic aromatic substitution if a suitable leaving group is present. iust.ac.ir Both rings can undergo dearomative cycloaddition reactions under photochemical conditions to form three-dimensional structures. nih.gov

Table 3: Summary of Functional Group Reactivity in this compound
Functional GroupPosition(s)Type of ReactivityTypical ReactionsReference
Enone SystemC5-C6-C7-C8Electrophilic Alkene / DienophileMichael Addition (at C5), Diels-Alder Cycloaddition nih.gov
Ketone CarbonylC6Electrophilic CenterNucleophilic Addition solubilityofthings.com
Lactam CarbonylC2Electrophilic CenterNucleophilic Addition (less reactive), Hydrolysis pressbooks.pub
Lactam N-HN1Acidic ProtonDeprotonation followed by Alkylation/Acylation pressbooks.pub
Benzene RingC5, C7Deactivated Aromatic RingElectrophilic Aromatic Substitution (hindered) quimicaorganica.orgwikipedia.org

Computational and Theoretical Investigations of Quinoline 2,6 Dione

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A thorough search did not yield any studies employing molecular dynamics (MD) simulations to investigate the conformational analysis or intermolecular interactions of Quinoline-2,6-dione. MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions in various environments, but this methodology has not been applied to this specific compound in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Studies and Scaffold Optimization

No Quantitative Structure-Activity Relationship (QSAR) studies specifically focusing on this compound or using it as a primary scaffold for optimization were found. QSAR models are essential in medicinal chemistry for predicting the biological activity of compounds and guiding the design of new, more potent molecules. The absence of such studies suggests that the biological activities of a series of this compound derivatives have not been systematically explored through this computational approach.

Theoretical Studies of Nonlinear Optical (NLO) Properties

There is no available research on the theoretical investigation of the nonlinear optical (NLO) properties of this compound. The NLO properties of organic molecules are of significant interest for applications in optoelectronics and photonics. However, computational studies to determine properties such as polarizability and hyperpolarizability have not been reported for this compound.

Based on a systematic review of available scientific literature, there is a significant gap in the computational and theoretical investigation of this compound. While its core structure appears in more complex, naturally occurring molecules that have been subject to some computational analysis, dedicated studies on the parent compound as outlined above are absent. acs.orgresearchgate.net Future research employing methods such as DFT, MD simulations, and QSAR could provide valuable insights into the fundamental electronic, structural, and reactive properties of this molecule.

Thermodynamic Property Computations Related to Reaction Energetics

Theoretical calculations are instrumental in determining the thermodynamic properties of molecules, including enthalpy, entropy, and Gibbs free energy, which are crucial for understanding reaction energetics. For the broader class of quinolines, computational methods have been employed to predict these parameters with high accuracy, often showing good agreement with experimental data where available. scirp.org These studies can elucidate the stability of different compounds and the feasibility of chemical reactions. For instance, thermodynamic analysis of various quinoline (B57606) derivatives has been conducted to understand their behavior in processes like hydrogenation and dehydrogenation, which are relevant to hydrogen storage applications. mdpi.com However, specific computational data on the reaction energetics and thermodynamic properties of this compound are not detailed in the available literature.

Proton Transport and Hydrogen Bonding Studies

The study of proton transport and hydrogen bonding is critical for understanding the behavior of molecules in various chemical and biological systems. Computational methods, such as Car-Parrinello molecular dynamics, are utilized to investigate the dynamics of hydrogen bonds and the free energy surfaces for proton motion. nih.gov Research on various quinoline derivatives has highlighted the importance of both intramolecular and intermolecular hydrogen bonds in their crystal packing and molecular properties. arkat-usa.org For example, studies on 1H-pyrrolo[3,2-h]quinoline have explored excited-state proton transfer through water bridges and the structure of hydrogen-bonded complexes using DFT. nih.gov The formation and cleavage of hydrogen bonds are central to proton hopping mechanisms, a key aspect of proton conductivity in materials. beilstein-journals.org Despite the detailed investigations into other quinoline-based systems, specific theoretical studies detailing the proton transport mechanisms and hydrogen bonding characteristics of this compound are not found in the surveyed literature.

Applications in Materials Science and Advanced Technologies

Quinoline-2,6-dione as a Scaffold for Organic Semiconductors

The development of novel organic semiconducting materials is crucial for advancing next-generation electronics, which promise low-cost, flexible, and lightweight devices. ankara.edu.tr The molecular scaffold is the key component that dictates the electronic properties and performance of these devices. Heterocyclic compounds containing a bis-lactam (dione) moiety have gained significant attention as powerful electron-accepting units for building high-performance semiconductors.

The this compound structure is emblematic of this design approach. Although specific studies on this exact molecule are limited, extensive research on analogous structures like 1,5-Naphthyridine-2,6-dione (NTD) and Pyrazino[2,3-g]quinoxaline-2,7-dione (PQD) highlights the immense potential of this class of materials. researchgate.netresearchgate.netrsc.org For instance, the NTD core has been successfully incorporated into multifunctional small molecules for both organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.org Similarly, polymers based on the PQD unit have been synthesized and shown to act as robust semiconducting layers in OFETs. ntu.edu.sgntu.edu.sg These examples underscore the promise of the dione (B5365651) functionality within a quinoline (B57606) framework for creating stable and efficient charge-transporting materials.

Organic field-effect transistors (OFETs) are fundamental components of flexible circuits, displays, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. The electron-deficient nature of the dione core in scaffolds like this compound makes them excellent candidates for both n-type (electron-transporting) and p-type (hole-transporting) semiconductors upon appropriate chemical functionalization.

Research on the analogous 1,5-Naphthyridine-2,6-dione (NTD) has yielded impressive results. By attaching different aromatic bridging groups, researchers have created high-performance transistors. One derivative, C8-NTDT, which features thiophene (B33073) side groups, exhibited a remarkable hole mobility of up to 1.29 cm² V⁻¹ s⁻¹ in vacuum-processed devices and 1.10 cm² V⁻¹ s⁻¹ in solution-processed (spin-coated) devices. acs.org By modifying the terminal units with electron-withdrawing dicyanovinyl groups, the NTD core was used to create n-type semiconductors; the derivative NTDT-DCV showed a high electron mobility of 0.14 cm² V⁻¹ s⁻¹. bohrium.com

Polymers built with the Pyrazino[2,3-g]quinoxaline-2,7-dione (PQD) unit also demonstrate significant potential. Copolymers of PQD with bithiophene were found to have electron-dominant ambipolar behavior, with electron mobilities reaching 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. researchgate.net When copolymerized with thieno[3,2-b]thiophene, the resulting material showed hole-dominant ambipolar characteristics with hole mobilities as high as 4.82 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net These findings strongly suggest that a this compound core could be similarly functionalized to produce a versatile range of high-performance semiconductors for OFETs.

Performance of OFETs Based on this compound Analogues
Core ScaffoldSpecific DerivativeTransport TypeMobility (cm² V⁻¹ s⁻¹)Source
1,5-Naphthyridine-2,6-dione (NTD)C8-NTDTp-type (hole)1.29 acs.org
1,5-Naphthyridine-2,6-dione (NTD)NTDT-DCVn-type (electron)0.14 bohrium.com
Pyrazino[2,3-g]quinoxaline-2,7-dione (PQD)PQx-bithiophene copolymerAmbipolar (electron-dominant)0.00428 researchgate.net
Pyrazino[2,3-g]quinoxaline-2,7-dione (PQD)PQx-thieno[3,2-b]thiophene copolymerAmbipolar (hole-dominant)0.0482 researchgate.net

Quinoline derivatives are cornerstone materials in the field of organic light-emitting diodes (OLEDs), valued for their high electroluminescence efficiency and stability. mdpi.com They are frequently used as host materials, electron-transporting layers, and as ligands in highly luminescent metal complexes, such as the archetypal Tris(8-hydroxyquinolinato)aluminum(III) (Alq₃). bohrium.comresearchgate.net

While specific research into this compound for OLEDs is not yet widespread, the broader family of quinoline derivatives demonstrates the scaffold's suitability. For example, pyrazoloquinoline derivatives have been synthesized and used to create single-layer OLEDs that emit light in the blue-green part of the spectrum. mdpi.com Other research has focused on bis(8-hydroxyquinoline) zinc derivatives, which, when dispersed in a polymer matrix, produce bright yellow electroluminescence suitable for display and lighting applications. mdpi.com A device using a ZnStq_OCH₃:PVK active layer achieved a maximum brightness of 2244 cd/m² and a current efficiency of 1.24 cd/A. mdpi.com

The incorporation of the electron-accepting dione functionality into the quinoline core represents a logical next step in designing novel materials for OLEDs, potentially offering a new avenue for tuning emission colors and improving device efficiencies.

Organic photovoltaic (OPV) cells offer a pathway to low-cost, flexible, and lightweight solar energy conversion. nih.govnih.gov The efficiency of these cells depends heavily on the properties of the donor and acceptor materials in the active layer. The electron-accepting character of the dione structure makes scaffolds like this compound highly promising as acceptor materials in OPV devices.

This potential is clearly demonstrated by research on 1,5-Naphthyridine-2,6-dione (NTD) derivatives. rsc.org Two small molecules based on the NTD core, NTDC-N and NTDC-N-4F, were designed as non-fullerene acceptors. When paired with a polymer donor (PCE-10), the resulting OPV devices achieved power conversion efficiencies (PCE) of 7.5% and 8.2%, respectively. rsc.org The higher performance of the fluorinated derivative (NTDC-N-4F) highlights how chemical tuning of the core structure can optimize device performance. rsc.org

Beyond bulk-heterojunction OPVs, quinoline derivatives are also key components in dye-sensitized solar cells (DSSCs). nih.govwu.ac.thresearchgate.net In these devices, quinoline-based dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor like TiO₂. The modular nature of these dyes, often following a Donor-π-Acceptor (D-π-A) design, allows for precise tuning of their absorption spectra and energy levels. wu.ac.th The this compound structure could serve as a potent acceptor or part of the π-bridge in next-generation dyes for highly efficient DSSCs.

Performance of OPVs Using NTD-Based Acceptors
Core ScaffoldAcceptor MaterialDonor MaterialPower Conversion Efficiency (PCE)Source
1,5-Naphthyridine-2,6-dione (NTD)NTDC-NPCE-107.5% rsc.org
1,5-Naphthyridine-2,6-dione (NTD)NTDC-N-4FPCE-108.2% rsc.org

Role in the Design of Advanced Dyes and Pigments

The quinoline skeleton is a foundational element in the synthesis of many industrial dyes and pigments. wikipedia.orgresearchgate.net For instance, quinoline and its derivatives are used to prepare cyanine (B1664457) and photosensitive pigments. researchgate.net More advanced dye designs, such as unsymmetrical squaraine cyanine dyes derived from quinoline, have been developed for applications in photodynamic therapy, showcasing the versatility of the core structure. researchgate.net The design of modern functional dyes often relies on creating an intramolecular charge-transfer character by connecting electron-donating and electron-accepting moieties through a π-conjugated bridge. The inherent electron-withdrawing nature of the dione group makes this compound an attractive building block for such advanced dyes, potentially leading to materials with strong absorption in the visible and near-infrared regions.

Development of Optoelectronic Materials with Tunable Properties

A key advantage of organic materials is the ability to tune their optoelectronic properties through precise chemical synthesis. ankara.edu.trmdpi.com The quinoline scaffold is an excellent platform for such molecular engineering. nih.govrsc.org By introducing various substituents at different positions on the quinoline ring, researchers can systematically modify the material's frontier molecular orbital (HOMO-LUMO) energy levels, absorption and emission wavelengths, and charge transport characteristics. nih.govresearchgate.net

The this compound structure offers a powerful tool for this tuning process. The two carbonyl groups act as strong electron-withdrawing sites, significantly lowering the LUMO energy level. This makes the scaffold inherently electron-accepting, a property that can be balanced by adding electron-donating groups elsewhere on the molecule. This donor-acceptor strategy is a cornerstone of modern materials design, enabling the creation of materials with small energy gaps for long-wavelength absorption or specific energy level alignments for efficient charge transfer in devices like OLEDs and OPVs. rsc.orgnih.gov

This compound Derivatives in Chemical Sensor Development

Quinoline derivatives are widely employed as fluorescent chemosensors due to their unique photophysical properties and ability to chelate with various analytes. nih.govnanobioletters.comresearchgate.net The quinoline nitrogen atom provides a binding site that can trigger changes in fluorescence upon interaction with a target, enabling highly sensitive and selective detection. nih.gov This has led to the development of quinoline-based sensors for a wide range of targets, including:

Metal Ions: Quinoline-based sensors are particularly effective for detecting zinc ions (Zn²⁺), which are crucial in many biological systems. nanobioletters.comresearchgate.net

Anions: By incorporating hydrogen-bond donor groups like thiosemicarbazone, quinoline derivatives have been designed as colorimetric sensors for anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov

Other Analytes: Functionalized quinoline derivatives have also been developed to detect CO₂ and the amino acid L-Arginine. rsc.org

The sensing mechanism often involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). researchgate.net The binding of an analyte modulates these processes, resulting in a "turn-on" or "turn-off" fluorescent response. The this compound scaffold, with its intrinsic electron-accepting nature and sites for further functionalization, is a promising platform for designing a new generation of highly sensitive and selective chemical sensors.

Applications in Polymer Chemistry and Functional Material Design

The inherent structural and electronic characteristics of the quinolone ring system make it a valuable building block in polymer chemistry and for the design of functional materials. The 2-quinolone scaffold is noted for its intrinsic photoactive properties, which has led to its investigation for use in luminescent materials and sensors for metal cations. researchgate.net

While direct polymerization studies of this compound are not extensively documented, its derivatives have shown significant potential. For instance, the closely related dihydro- derivative, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone, has been explored for its role in materials science. Research indicates it can be incorporated into polymers and coatings to enhance their thermal stability and resistance to degradation. Furthermore, its potential has been recognized in the development of electronic materials, including organic light-emitting diodes (OLEDs). chemimpex.com The ability of such compounds to act as ligands in coordination chemistry also opens avenues for their use in catalysis and the synthesis of novel materials. chemimpex.com

The functional groups on the this compound molecule, specifically the hydroxyl group of its 6-hydroxy-2-quinolone tautomer and the N-H group of the lactam, provide reactive sites for incorporation into polymer chains. These sites could potentially be used to synthesize polyesters, polyamides, or polyurethanes, embedding the quinolone's unique properties into the bulk material.

Moreover, derivatives like quinoline-2,6-dicarboxylic acid have been successfully used as linkers to create three-dimensional zinc-organic frameworks (MOFs). These functional materials exhibit high thermal stability and demonstrate selective fluorescence quenching in the presence of certain metal ions, highlighting their utility as chemical sensors.

Contributions to Corrosion Inhibition Technologies

Quinoline derivatives are widely recognized for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid. najah.edursc.org The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu

The inhibition mechanism relies on the presence of heteroatoms (such as nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings. najah.edu this compound possesses these essential features: a nitrogen atom and two oxygen atoms, plus a fused aromatic system. These characteristics suggest its strong potential for adsorption onto metal surfaces. The lone pair electrons on the oxygen and nitrogen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, while the π-electrons of the quinoline ring can also interact with the metal surface, leading to stable chemisorption and physisorption processes.

Studies on closely related 8-hydroxyquinoline (B1678124) derivatives have demonstrated excellent corrosion inhibition performance. These compounds act as mixed-type inhibitors, suppressing both the anodic metal dissolution and cathodic hydrogen evolution reactions. najah.edu The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. rsc.org The data below from studies on related hydroxyquinoline derivatives illustrate their high efficiency.

Table 1: Corrosion Inhibition Efficiency of Hydroxyquinoline Derivatives on Steel in 1 M HCl This table presents data for compounds structurally related to this compound to illustrate the potential of the quinoline scaffold in corrosion inhibition.

Inhibitor CompoundConcentration (M)Inhibition Efficiency (%)Reference
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1)10⁻³96 najah.edu
(8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate (Q2)10⁻³92 najah.edu
5-propoxymethyl-8-hydroxyquinoline (PMHQ)10⁻³94 rsc.org
5-methoxymethyl-8-hydroxyquinoline (MMHQ)10⁻³89 rsc.org
5-hydroxymethyl-8-hydroxyquinoline (HMHQ)10⁻³81 rsc.org

Modification of Natural and Synthetic Materials (e.g., Antioxidants, Antidegradants, UV Absorbers, Optical Brighteners, Luminophores)

The unique structure of this compound, particularly its 6-hydroxy-2-quinolone tautomer, makes it a candidate for modifying the properties of various materials.

Antioxidants and Antidegradants : The presence of a hydroxyl group on the quinoline ring is a key feature for antioxidant activity. researchgate.netnih.gov The 6-hydroxy-2(1H)-quinolinone tautomer has a phenolic moiety, which is a well-known structural motif for scavenging free radicals and inhibiting oxidative processes. Studies on related compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, have confirmed their ability to reduce oxidative stress. nih.gov The antioxidant effect is often attributed to the ability of the secondary nitrogen atom in the hydroquinoline ring and the phenolic hydroxyl group to donate a hydrogen atom, stabilizing free radicals. nih.gov A study on various quinoline-2-one derivatives demonstrated that a quinolinonyl-glycine derivative exhibited excellent scavenging activity against hydrogen peroxide. ekb.eg The incorporation of such quinolone-based antioxidants can protect materials like polymers from degradation caused by heat, oxidation, and UV radiation.

Table 2: Antioxidant Activity of a Related Quinoline-2-one Derivative This table shows the H₂O₂ scavenging activity to exemplify the antioxidant potential within this class of compounds.

CompoundIC₅₀ (µg/mL)Reference
Quinolinonyl-glycine derivative20.92 ekb.eg
Ascorbic Acid (Reference)>20.92 ekb.eg

UV Absorbers : Materials like plastics and coatings are susceptible to degradation from ultraviolet (UV) radiation. UV absorbers are additives that protect the material by absorbing harmful UV rays and dissipating the energy, often as heat. mpi.eu Effective organic UV absorbers are typically molecules with extensive conjugated π-electron systems, which enable them to absorb light in the UV spectrum. The this compound molecule, with its fused aromatic and heterocyclic ring system, possesses such a conjugated structure. Although specific studies on its use as a UV absorber are limited, its structure is analogous to other heterocyclic UV absorbers like benzotriazoles. performanceadditives.usafirm-group.com This suggests a potential application in stabilizing polymers against photodegradation.

Luminophores and Optical Brighteners : The conjugated 2-quinolone system is recognized for its inherent photoactive and luminescent properties. researchgate.net This makes the scaffold a prime candidate for developing luminophores (light-emitting compounds) for various applications. Derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent sensors for detecting metal ions. researchgate.netchemimpex.com The electron-rich nature of the 6-hydroxy-2-quinolone tautomer could further enhance these luminescent properties. This intrinsic fluorescence could be harnessed in applications such as optical brighteners in textiles or polymers, or in the development of advanced sensors and bio-imaging agents.

Q & A

Q. What are the key considerations for optimizing synthetic routes for Quinoline-2,6-dione?

Methodological Answer:

  • Prioritize green chemistry principles by replacing hazardous reagents (e.g., Skraup method uses corrosive acids) with environmentally benign alternatives.
  • Optimize reaction parameters (solvent, temperature, catalysts) to improve yield and purity. For example, computational tools like Density Functional Theory (DFT) can predict reaction pathways and identify energy-efficient conditions .
  • Validate synthetic routes using spectroscopic techniques (NMR, IR) and compare results with literature data to ensure reproducibility .

Q. How can spectroscopic techniques be systematically applied to characterize this compound?

Methodological Answer:

  • Use ¹H/¹³C NMR to confirm the aromatic proton environment and carbonyl groups. Compare chemical shifts with structurally similar quinoline derivatives.
  • Employ mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.
  • Cross-validate data using infrared (IR) spectroscopy to detect characteristic C=O stretching frequencies (~1700 cm⁻¹). Ensure consistency with computational vibrational spectra generated via DFT .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Document experimental protocols in detail, including solvent purity, equipment calibration, and reaction monitoring intervals.
  • Use standardized reference materials (e.g., commercially available quinoline derivatives) for instrument calibration.
  • Share raw spectral data and crystallographic information (if available) in supplementary materials to facilitate peer validation .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

  • Perform DFT calculations (e.g., using Gaussian 16) to model reaction mechanisms, transition states, and thermodynamic stability. Compare computed spectra (NMR, IR) with experimental results to identify discrepancies.
  • Adjust basis sets (e.g., B3LYP/6-311++G**) or solvent models to improve alignment. For example, discrepancies in carbonyl stretching frequencies may arise from solvent effects not accounted for in gas-phase calculations .
  • Use multivariate statistical analysis to quantify deviations and refine computational parameters iteratively .

Q. What experimental designs are effective for assessing the biological activity of this compound derivatives?

Methodological Answer:

  • Apply the PICO framework (Population: cell lines; Intervention: compound concentration; Comparison: control groups; Outcome: IC₅₀ values) to structure in vitro assays.
  • Use molecular docking studies to predict binding affinities with target proteins (e.g., kinases, receptors). Validate predictions with enzymatic inhibition assays.
  • Design dose-response experiments with triplicate measurements to ensure statistical robustness. Address cytotoxicity using parallel cell viability assays (e.g., MTT) .

How can researchers formulate hypothesis-driven questions for studying this compound’s photophysical properties?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does introducing electron-withdrawing groups at the 2- and 6-positions enhance this compound’s fluorescence quantum yield?”
  • Use time-resolved fluorescence spectroscopy to measure excited-state lifetimes. Correlate structural modifications (e.g., substituent effects) with photostability data.
  • Leverage computational tools like TD-DFT (Time-Dependent DFT) to predict absorption/emission spectra and validate hypotheses .

Methodological and Analytical Questions

Q. What approaches mitigate biases in data interpretation for this compound studies?

Q. How should researchers design multi-disciplinary studies integrating synthesis, computational modeling, and bioactivity testing?

Methodological Answer:

  • Define critical milestones : (1) Synthesis and characterization, (2) DFT-driven mechanistic analysis, (3) In vitro bioactivity screening.
  • Allocate tasks based on expertise: Synthetic chemists optimize routes, computational chemists model interactions, and biologists conduct assays.
  • Use project management tools (e.g., Gantt charts) to track progress and ensure alignment with objectives .

Data Management and Validation

Q. What protocols ensure robust data validation in this compound research?

Methodological Answer:

  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use repositories like Zenodo for spectral datasets.
  • Perform reproducibility checks by repeating key experiments under slightly varied conditions (e.g., different solvent batches).
  • Document error margins (e.g., ±5% yield variation) and outliers in supplementary materials .

Q. How can conflicting data on this compound’s reactivity be systematically resolved?

Methodological Answer:

  • Conduct meta-analysis of published studies to identify common confounding variables (e.g., moisture-sensitive intermediates).
  • Replicate disputed experiments with controlled variables (e.g., inert atmosphere, anhydrous solvents).
  • Use sensitivity analysis to determine which parameters (e.g., temperature, catalyst loading) most significantly impact outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.